molecular formula C11H14F3N B13106301 (R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine

(R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine

Cat. No.: B13106301
M. Wt: 217.23 g/mol
InChI Key: FBTVAKHTIGLFGI-SNVBAGLBSA-N
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Description

(R)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is a chiral amine featuring a fluorinated aromatic ring and a four-carbon aliphatic chain. The compound’s structure includes a difluoromethyl group at the para position and a fluorine atom at the ortho position of the phenyl ring, with an (R)-configured butan-1-amine moiety. This combination of substituents confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Fluorination enhances metabolic stability and lipophilicity, while the chiral center may influence receptor binding specificity .

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

(1R)-1-[4-(difluoromethyl)-2-fluorophenyl]butan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-3-10(15)8-5-4-7(11(13)14)6-9(8)12/h4-6,10-11H,2-3,15H2,1H3/t10-/m1/s1

InChI Key

FBTVAKHTIGLFGI-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=C(C=C1)C(F)F)F)N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C(F)F)F)N

Origin of Product

United States

Biological Activity

(R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine is a fluorinated compound with potential biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of fluorine atoms, may influence its interaction with biological targets, making it a subject of interest for research and drug development.

  • Molecular Formula : C11H14F3N
  • Molecular Weight : 217.23 g/mol
  • IUPAC Name : (1R)-1-[4-(difluoromethyl)-2-fluorophenyl]butan-1-amine
  • Purity : Typically 95% .

The biological activity of (R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability.

Biological Activity Overview

Research indicates that compounds similar to (R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine exhibit a range of biological activities:

  • Antiviral Activity : Compounds with similar structures have shown significant antiviral effects against various viruses, including HIV and HCV. For instance, fluorinated derivatives have been reported to inhibit viral replication effectively .
  • Antibacterial Properties : Some studies have demonstrated that fluorinated compounds can possess antibacterial activity against strains such as E. coli and Bacillus subtilis. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of fluorinated compounds found that certain derivatives exhibited IC50 values in the low micromolar range against HIV-1. These compounds demonstrated favorable pharmacokinetic profiles, suggesting potential for therapeutic use .

Case Study 2: Antibacterial Activity

Another research effort focused on the antibacterial efficacy of related compounds. The findings indicated that some derivatives showed significant inhibition zones against B. subtilis, highlighting their potential as antibacterial agents. For example, a compound similar to (R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine demonstrated an inhibition zone greater than 15 mm .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
(R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amineAntiviral0.025
Fluorinated derivative AAntibacterial0.5
Fluorinated derivative BAntiviral0.015
Fluorinated derivative CAntibacterial20

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Fluorine Atoms Substituents on Phenyl Ring Chain Length/Configuration Key Applications
(R)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine C₁₁H₁₃F₃N 3 4-(difluoromethyl), 2-fluoro Butan-1-amine (R-config.) Hypothetical: CNS therapeutics
2,2-Diphenylethan-1-amine () C₁₄H₁₅N 0 None (two phenyl groups at C2) Ethylamine Pharmaceuticals, agrochemicals
1-[4-(Butan-2-yl)phenyl]-2-(4-fluorophenyl)ethan-1-amine () C₁₈H₂₂FN 1 4-(butan-2-yl), 4-fluoro (on ethanamine) Ethylamine (branched chain) Specialty chemicals

Key Differences and Implications

Fluorination Pattern :

  • The target compound has three fluorine atoms (two in difluoromethyl, one at ortho), enhancing electronegativity and metabolic resistance compared to the single fluorine in ’s compound . The absence of fluorine in ’s diphenylethan-1-amine limits its polarity, making it more lipophilic but less stable under oxidative conditions.

Chirality :

  • The (R)-configuration in the target compound may confer enantioselective activity, a critical factor in drug efficacy and safety. In contrast, and compounds lack described stereochemistry, suggesting broader but less specific interactions .

Aliphatic Chain :

  • The butan-1-amine chain in the target compound provides greater conformational flexibility than the ethylamine chains in and . This could improve binding to elongated receptor pockets, common in neurotransmitter targets (e.g., serotonin receptors).

This may improve target affinity in enzymatic active sites .

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